4-Bromo-5-chloropyrimidine
Overview
Description
4-Bromo-5-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The bromine and chlorine substituents on the pyrimidine ring may enhance the compound’s reactivity, allowing it to form bonds with its targets more readily.
Biochemical Pathways
Pyrimidines play a key role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms . Therefore, it is plausible that 4-Bromo-5-chloropyrimidine could influence this pathway, among others.
Pharmacokinetics
The pharmacokinetic behavior of a drug is crucial in determining its onset, duration, and intensity of action
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may influence cellular processes such as dna replication and rna transcription, potentially leading to changes in gene expression and cellular function .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition of enzyme activity, thereby affecting the synthesis of nucleotides and ultimately impacting DNA replication and repair processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce cytotoxic effects in various cell lines, leading to cell cycle arrest and apoptosis. These effects are mediated through the disruption of DNA synthesis and repair mechanisms, as well as the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nucleotide-metabolizing enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound can interfere with the normal functioning of cellular proteins by forming covalent bonds with nucleophilic residues, thereby altering their structure and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is relatively high under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to result in sustained cytotoxic effects, with a gradual increase in cell death observed over time. These temporal effects are important for understanding the long-term impact of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can induce mild cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. In animal studies, threshold effects have been observed, with a clear dose-response relationship. High doses of this compound can result in severe toxicity, including organ damage and systemic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in alterations in metabolic flux and changes in metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by nucleoside transporters, facilitating its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to cellular proteins, which can affect its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These localization patterns are crucial for understanding the molecular mechanisms underlying its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloropyrimidine can be synthesized through various methods. One common approach involves the bromination and chlorination of pyrimidine derivatives. For instance, starting with 2-hydroxypyrimidine, bromination can be achieved using hydrobromic acid and hydrogen peroxide as a catalyst. The intermediate product is then chlorinated using phosphorus oxychloride and an organic amine such as triethylamine .
Industrial Production Methods: Industrial-scale production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Suzuki-Miyaura Coupling: It can be used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as substituted pyrimidines.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
4-Bromo-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
5-Bromopyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.
2-Bromo-5-chloropyridine: A structurally related compound with a pyridine ring instead of pyrimidine.
Uniqueness: 4-Bromo-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials.
Properties
IUPAC Name |
4-bromo-5-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJHFUJRMYKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-82-3 | |
Record name | 4-bromo-5-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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